Cas no 1170562-27-2 (2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride)

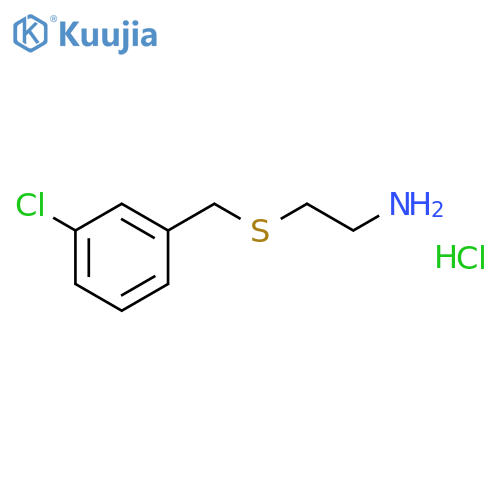

1170562-27-2 structure

商品名:2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride

CAS番号:1170562-27-2

MF:C9H13Cl2NS

メガワット:238.177219152451

MDL:MFCD09027132

CID:1071767

PubChem ID:18526229

2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride

- 1170562-27-2

- AKOS005073145

- 2-[(3-Chlorobenzyl)sulfanyl]ethylaminehydrochloride

- 2-((3-Chlorobenzyl)thio)ethan-1-amine hydrochloride

- KA-0714

- CS-0441584

- 2-{[(3-chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride

- MFCD09027132

- VWB56227

- 2-[(3-Chlorobenzyl)thio]ethylamine hydrochloride

- 2-[(3-chlorophenyl)methylsulfanyl]ethanamine;hydrochloride

- 2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride

-

- MDL: MFCD09027132

- インチ: InChI=1S/C9H12ClNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H

- InChIKey: FRPLSCSFTWTHJE-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)Cl)CSCCN.Cl

計算された属性

- せいみつぶんしりょう: 237.0145760g/mol

- どういたいしつりょう: 237.0145760g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 121

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.3Ų

2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB257558-1 g |

2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, 95%; . |

1170562-27-2 | 95% | 1g |

€187.10 | 2023-04-27 | |

| abcr | AB257558-1g |

2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, 95%; . |

1170562-27-2 | 95% | 1g |

€187.10 | 2025-02-27 | |

| TRC | C364733-100mg |

2-[(3-Chlorobenzyl)sulfanyl]ethylamine Hydrochloride |

1170562-27-2 | 100mg |

$ 80.00 | 2022-04-28 | ||

| abcr | AB257558-500 mg |

2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, 95%; . |

1170562-27-2 | 95% | 500mg |

€132.00 | 2023-04-27 | |

| abcr | AB257558-5g |

2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, 95%; . |

1170562-27-2 | 95% | 5g |

€696.70 | 2025-02-27 | |

| A2B Chem LLC | AE20931-5g |

2-[(3-chlorobenzyl)sulfanyl]ethylamine hydrochloride |

1170562-27-2 | >95% | 5g |

$737.00 | 2024-04-20 | |

| A2B Chem LLC | AE20931-1mg |

2-[(3-chlorobenzyl)sulfanyl]ethylamine hydrochloride |

1170562-27-2 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| Apollo Scientific | OR14044-1g |

2-[(3-Chlorobenzyl)thio]ethylamine hydrochloride |

1170562-27-2 | 1g |

£64.00 | 2023-09-02 | ||

| TRC | C364733-10mg |

2-[(3-Chlorobenzyl)sulfanyl]ethylamine Hydrochloride |

1170562-27-2 | 10mg |

$ 50.00 | 2022-04-28 | ||

| TRC | C364733-50mg |

2-[(3-Chlorobenzyl)sulfanyl]ethylamine Hydrochloride |

1170562-27-2 | 50mg |

$ 65.00 | 2022-04-28 |

2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

1170562-27-2 (2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride) 関連製品

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1170562-27-2)2-(3-Chlorobenzyl)sulfanylethylamine Hydrochloride

清らかである:99%

はかる:5g

価格 ($):413.0